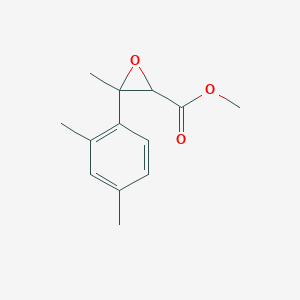

Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate

CAS No.:

Cat. No.: VC20439856

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O3 |

|---|---|

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate |

| Standard InChI | InChI=1S/C13H16O3/c1-8-5-6-10(9(2)7-8)13(3)11(16-13)12(14)15-4/h5-7,11H,1-4H3 |

| Standard InChI Key | PSMNVBXMHYMPKY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C2(C(O2)C(=O)OC)C)C |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate features a central oxirane ring substituted with a methyl ester group at position 2 and a 2,4-dimethylphenyl group at position 3. The stereochemistry of the epoxide ring influences its reactivity, as the strained three-membered ring is prone to nucleophilic attack. Key structural identifiers include:

-

IUPAC Name: methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate

-

Canonical SMILES: CC1=CC(=C(C=C1)C2(C(O2)C(=O)OC)C)C

-

InChIKey: PSMNVBXMHYMPKY-UHFFFAOYSA-N

The 2,4-dimethylphenyl group introduces steric hindrance, which may modulate the compound’s solubility and stability.

Physicochemical Properties

While experimental data on melting/boiling points and solubility remain limited, computational predictions based on molecular weight (220.26 g/mol) and functional groups suggest moderate polarity. Comparative analysis with structurally similar epoxides, such as methyl 3,3-dimethyloxetane-2-carboxylate (C₇H₁₂O₃) , indicates that the aromatic substituent in this compound likely enhances thermal stability.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O₃ | |

| Molecular Weight | 220.26 g/mol | |

| XLogP3 (Predicted) | ~2.8 (estimated) | – |

| Hydrogen Bond Donors/Acceptors | 0/3 |

Synthesis and Reaction Pathways

Comparative Analysis with Analogous Compounds

Analytical Characterization

Spectroscopic Data

-

Mass Spectrometry: Predicted molecular ion peak at m/z 220.26 ([M]⁺).

-

NMR: The ¹H NMR spectrum would show signals for aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 1.2–2.5 ppm), and epoxide protons (δ 3.0–4.0 ppm).

Table 2: Predicted NMR Shifts

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (2,4-dimethyl) | 6.8–7.1 |

| Epoxide CH | 3.5–4.0 |

| Methyl (COOCH₃) | 3.7 (s) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume